4-Bromo-2-fluorobenzofuran-6-carbonitrile
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Overview
Description
4-Bromo-2-fluorobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzofuran-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-4-fluorophenol with a suitable nitrile source under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or phosphoric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzofuran-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
4-Bromo-2-fluorobenzofuran-6-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a nitrile group.
Uniqueness
4-Bromo-2-fluorobenzofuran-6-carbonitrile is unique due to the presence of both bromine and fluorine atoms in the benzofuran ring, which enhances its reactivity and potential for diverse chemical transformations. Its nitrile group also provides additional sites for chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H3BrFNO |
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Molecular Weight |
240.03 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H3BrFNO/c10-7-1-5(4-12)2-8-6(7)3-9(11)13-8/h1-3H |
InChI Key |
WTPWINANCBZDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=C2)F)Br)C#N |
Origin of Product |
United States |
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